

Glasdegib safety profile comparison with other SMO inhibitors

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Compound Focus: Glasdegib

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Glasdegib Safety and Efficacy Profile

Glasdegib is an oral SMO inhibitor approved for use in combination with low-dose cytarabine (LDAC) for newly diagnosed acute myeloid leukemia (AML) in patients aged 75 years or older, or those with comorbidities that preclude intensive chemotherapy [1] [2].

The safety and efficacy profile in this setting is summarized in the table below, based on the pivotal BRIGHT AML 1003 trial [3] [4].

Parameter	Glasdegib + LDAC	LDAC alone
Overall Survival (Median)	8.8 months [4]	4.9 months [4]
Complete Remission (CR) Rate	17.0% - 19.2% [3] [4]	2.3% - 2.6% [3] [4]
Common Adverse Events (AEs)	Muscle spasms, anemia, fatigue, hemorrhage, febrile neutropenia, nausea, musculoskeletal pain [3] [2] [4].	
Serious Non-hematologic AEs (Grade)	Pneumonia (16.7%), fatigue (14.3%) [4].	Pneumonia (14.6%) [4]

Parameter	Glasdegib + LDAC	LDAC alone
3/4)		
Key Clinical Benefit	Survival and hematologic improvement even in patients who did not achieve CR [3].	Limited clinical benefit.

Comparison with Other SMO Inhibitors

A direct, head-to-head clinical trial comparing **glasdegib**, sonidegib, and vismodegib has not been conducted. The most relevant comparative data comes from a recent pharmacovigilance study that analyzed real-world safety reports for sonidegib and vismodegib.

The table below summarizes the safety signals identified for sonidegib and vismodegib from the FDA Adverse Event Reporting System (FAERS) database, which can be contrasted with the clinical trial profile of **glasdegib** above [5].

Parameter	Sonidegib	Vismodegib
Primary Indication	Locally advanced Basal Cell Carcinoma (BCC) [5]	Locally advanced or metastatic BCC [5]
Most Common AEs (Class Effects)	Muscle spasms, alopecia, ageusia (loss of taste) [5]	Muscle spasms, alopecia, ageusia, dysgeusia (distorted taste), fatigue [5]
Median Time to Onset of AEs	67 days [5]	56 days [5]
Notable Unexpected Safety Signals	Triple negative breast cancer, squamous cell carcinoma, complete atrioventricular block [5]	Atrophic glossitis, malignant neoplasms of the eye, deafness [5]

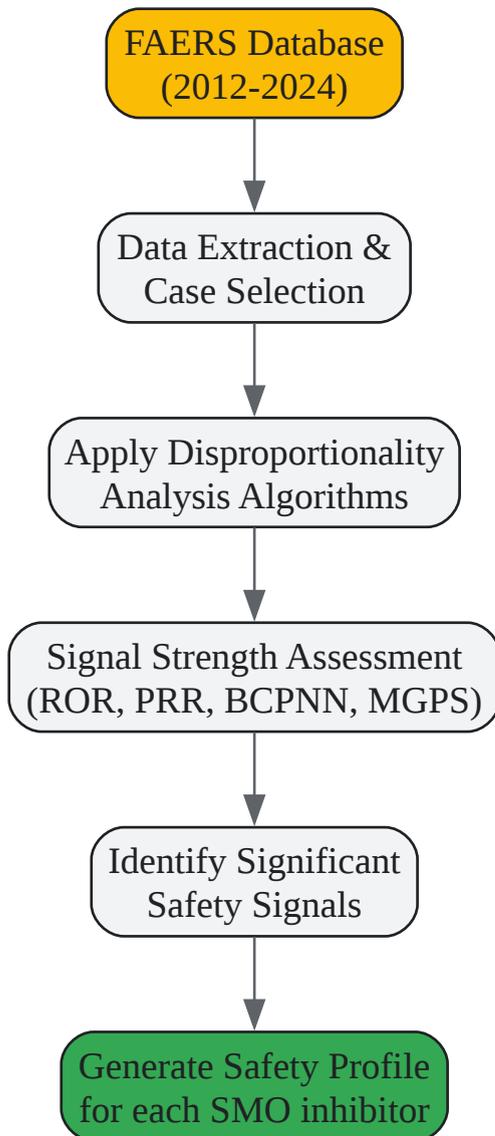
- **Shared Class Effects:** All three SMO inhibitors share common mechanism-based AEs, particularly **muscle spasms, alopecia, and taste disturbances** (ageusia/dysgeusia) [5].

- **Different Safety Contexts:** **Glasdegib**'s primary safety data comes from an older/unfit AML population receiving combination chemotherapy, where AEs like **febrile neutropenia and hemorrhage** are more prominent [3] [4]. In contrast, data for sonidegib and vismodegib are derived from BCC patients, highlighting different unexpected signals [5].

Experimental Methodology for Safety Data

The comparative data for sonidegib and vismodegib was generated using a **disproportionality analysis** of the FAERS database [5]. Here is the core methodology:

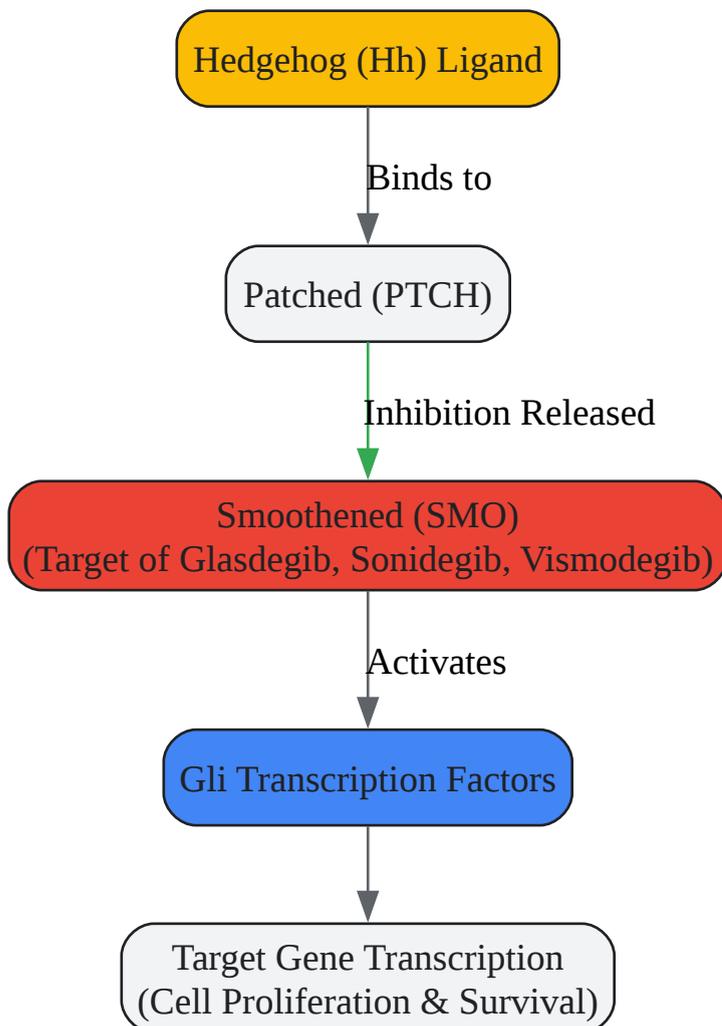
- **Data Source:** FAERS data from January 2012 to September 2024 [5].
- **Statistical Analysis:** Four different algorithms were employed to calculate quantitative safety signals:
 - **Reporting Odds Ratio (ROR)**
 - **Proportional Reporting Ratio (PRR)**
 - **Bayesian Confidence Propagation Neural Network (BCPNN)**
 - **Multi-item Gamma Poisson Shrinker (MGPS)**
- **Signal Detection:** An AE was considered a significant signal if it met the thresholds in all four algorithms. This robust method helps identify AEs reported disproportionately often with a specific drug compared to all other drugs in the database [5].



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Pathway and Clinical Context

The Hedgehog signaling pathway diagram illustrates the shared mechanistic target of these drugs.



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Glasdegib is primarily used in a **hematologic malignancy (AML)** setting in combination with chemotherapy [1] [4], while sonidegib and vismodegib are used in **solid tumors (BCC)** [5]. This fundamental difference in clinical context is crucial for interpreting their safety profiles:

- The AML population is typically older and has more baseline comorbidities.
- Combination with cytotoxic agents like LDAC alters the AE profile, adding myelosuppression and related risks.

Interpretation Guidance for Professionals

When comparing these profiles, researchers and clinicians should consider:

- **Data Sources: Glasdegib** data is from a controlled RCT, while the sonidegib/vismodegib comparison is from a spontaneous reporting system (FAERS), which is hypothesis-generating and cannot establish causality [5].
- **Patient Populations:** Safety signals are highly context-dependent. AEs seen in advanced cancer patients may not be solely attributable to the SMO inhibitor.
- **Mechanistic Insights:** The shared "class-effect" AEs (muscle spasms, alopecia, taste disorders) are on-target effects of SMO inhibition. Differences in unexpected signals may relate to the tissue context of the primary disease (skin vs. bone marrow).

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